



Protocol for the Preparation of 9-Amino(9-deoxy)epiquinine Catalyst

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Compound of Interest		
Compound Name:	Epiquinine	
Cat. No.:	B123177	Get Quote

Application Notes

The 9-amino(9-deoxy)**epiquinine** catalyst is a primary amine derivative of the cinchona alkaloid quinine, widely employed as a chiral organocatalyst in asymmetric synthesis. Its bifunctional nature, possessing both a basic tertiary amine in the quinuclidine core and a primary amine at the C9 position, allows it to effectively catalyze a variety of stereoselective transformations. This catalyst is particularly effective in the functionalization of carbonyl compounds.

This document provides a detailed protocol for the synthesis of 9-amino(9-deoxy)**epiquinine** from quinine via a two-step process involving a Mitsunobu reaction to introduce an azide group, followed by reduction. An alternative, scalable procedure is also described. The performance of the resulting catalyst in asymmetric Michael additions is summarized to demonstrate its efficacy.

This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Catalyst Performance Data

The 9-amino(9-deoxy)**epiquinine** catalyst has demonstrated high yields and excellent enantioselectivity in various asymmetric reactions. The following table summarizes its performance in selected Michael additions.



Reaction Type	Substrate 1 (Electrop hile)	Substrate 2 (Nucleop hile)	Catalyst Loading (mol%)	Yield (%)	ee (%)	Referenc e
Michael Addition	β- nitrostyren e	Isobutyrald ehyde	30	>99	94	[1]
Michael Addition	Benzalacet one	Nitrometha ne	30	81	94	[1]
Michael Addition	Nitroalkene	Carbonyl Compound	30	>99	98	[1]

Experimental Protocols

Two primary methods for the synthesis of 9-amino(9-deoxy)**epiquinine** are described in the literature. The first is a one-pot synthesis suitable for smaller scales, while the second is more convenient for larger-scale preparations.[2][3]

Method 1: One-Pot Synthesis via Mitsunobu Reaction

This approach involves the direct conversion of quinine to the corresponding 9-azido derivative followed by reduction.

Materials:

- Quinine (QN)
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃)
- Lithium aluminum hydride (LiAlH₄) or Staudinger reaction reagents (e.g., PPh₃, H₂O)
- Anhydrous tetrahydrofuran (THF)



- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Azide Formation (Mitsunobu Reaction):
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the solution.
 - After stirring for 10-15 minutes, add diphenylphosphoryl azide (1.5 equivalents) or a solution of hydrazoic acid in toluene.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Reduction of the Azide:
 - Upon completion of the azide formation, cool the reaction mixture to 0 °C.
 - Slowly and carefully add lithium aluminum hydride (2-3 equivalents) in small portions.
 (Caution: LiAlH₄ reacts violently with water).
 - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the azide is fully consumed as indicated by TLC.
- Work-up and Purification:



- Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting solids and wash thoroughly with diethyl ether or ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or chloroform containing a small percentage of triethylamine to prevent streaking).
- Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 9-amino(9-deoxy)epiquinine.

Method 2: Scalable Synthesis via Mesylation

This alternative route is more suitable for larger-scale preparations.[2][3]

Materials:

- Quinine (QN)
- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et₃N) or other suitable base
- Sodium azide (NaN₃)
- Lithium aluminum hydride (LiAlH4) or Palladium on carbon (Pd/C) and hydrogen gas
- Anhydrous dichloromethane (DCM)
- Dimethylformamide (DMF)
- Other reagents and solvents as listed in Method 1.

Procedure:



Mesylation of Quinine:

- Dissolve quinine (1 equivalent) in anhydrous DCM and cool to 0 °C.
- Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).
- Stir the reaction at 0 °C for 1-2 hours or until completion as monitored by TLC.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-mesylated quinine.

Azide Substitution:

- Dissolve the crude mesylate in DMF and add sodium azide (3-5 equivalents).
- Heat the mixture to 60-80 °C and stir for 12-24 hours.
- After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Reduction of the Azide:

- The resulting crude azide can be reduced using either LiAlH₄ as described in Method 1, or by catalytic hydrogenation.
- For hydrogenation, dissolve the azide in methanol or ethanol, add a catalytic amount of Pd/C (5-10 mol%), and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
- Filter the catalyst through a pad of Celite and concentrate the filtrate.



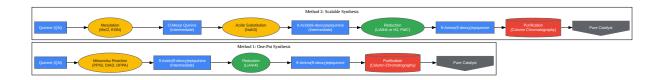
- Purification:
 - Purify the crude 9-amino(9-deoxy)epiquinine by silica gel column chromatography as described in Method 1.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended techniques include:

- NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
- Mass Spectrometry (MS): To determine the molecular weight.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
- Optical Rotation: To measure the specific rotation.

Visualizations



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Figure 1. Synthetic routes for the preparation of 9-amino(9-deoxy)epiquinine catalyst.







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